molecular formula C9H6Cl2N2O2 B173104 2-(Phenylhydrazono)-propanedioyl dichloride CAS No. 19288-90-5

2-(Phenylhydrazono)-propanedioyl dichloride

Cat. No.: B173104
CAS No.: 19288-90-5
M. Wt: 245.06 g/mol
InChI Key: DVARZUUKZACNGW-UHFFFAOYSA-N
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Description

2-(Phenylhydrazono)-propanedioyl dichloride is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone functional group, which consists of a nitrogen-nitrogen double bond (N=N) attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylhydrazono)-propanedioyl dichloride typically involves the reaction of phenylhydrazine with a suitable carbonyl compound, followed by chlorination. One common method is the condensation of phenylhydrazine with malonic acid or its derivatives, such as diethyl malonate, in the presence of an acid catalyst. The resulting hydrazone is then treated with thionyl chloride or phosphorus pentachloride to introduce the dichloride functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of reagents, precise temperature control, and efficient removal of by-products. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylhydrazono)-propanedioyl dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.

    Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution can result in various substituted hydrazones.

Scientific Research Applications

2-(Phenylhydrazono)-propanedioyl dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylhydrazono)-propanedioyl dichloride involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may undergo metabolic transformations that generate reactive intermediates, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A precursor in the synthesis of 2-(Phenylhydrazono)-propanedioyl dichloride, known for its use in organic synthesis and as a reagent in analytical chemistry.

    Malonic Acid: Another precursor, widely used in the synthesis of barbiturates and other pharmaceuticals.

    Hydrazones: A broad class of compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis.

Uniqueness

This compound is unique due to its dichloride functionality, which allows for versatile chemical modifications

Properties

IUPAC Name

2-(phenylhydrazinylidene)propanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVARZUUKZACNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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